2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline

Lipophilicity Drug-likeness Permeability

Select this 2,3,5‑trifluoro variant to lock your SAR program's lipophilicity window. With XLogP3=1.6 and 3 fluorine atoms, it provides a sensitive ¹⁹F‑NMR handle that is absent in mono‑/difluoro analogs. The free –NH₂ group enables Buchwald–Hartwig, Suzuki or urea/amide coupling. Procuring the exact trifluoro species avoids unexpected potency or metabolic stability shifts that occur when a lower‑fluorine analog is substituted.

Molecular Formula C11H13F3N2O
Molecular Weight 246.23 g/mol
CAS No. 918137-48-1
Cat. No. B12618148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline
CAS918137-48-1
Molecular FormulaC11H13F3N2O
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESC1CN(CCOC1)C2=C(C=C(C(=C2F)F)N)F
InChIInChI=1S/C11H13F3N2O/c12-7-6-8(15)9(13)10(14)11(7)16-2-1-4-17-5-3-16/h6H,1-5,15H2
InChIKeyWMOJSFPFTCQVPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Baseline for 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline (CAS 918137-48-1)


2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline (CAS 918137‑48‑1) is a fluorinated aromatic amine building block that belongs to the 4‑(1,4‑oxazepan‑4‑yl)aniline class. The benzene ring carries three fluorine atoms at the 2‑, 3‑, and 5‑positions, while the para‑position is occupied by a saturated 1,4‑oxazepane heterocycle [REFS‑1]. The compound has a molecular weight of 246.23 g·mol⁻¹, a computed XLogP3 of 1.6, a topological polar surface area (TPSA) of 38.5 Ų, and one hydrogen‑bond donor (the aniline –NH₂) [REFS‑1]. These features place it in the intermediate‑lipophilicity, low‑rotatable‑bond chemical space that is commonly explored for fragment‑based or scaffold‑hopping medicinal chemistry campaigns.

Why In‑Class 4‑(1,4‑Oxazepan‑4‑yl)aniline Analogs Cannot Be Interchanged with 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline in Procurement


Within the 4‑(1,4‑oxazepan‑4‑yl)aniline series, the number and regiochemistry of fluorine substituents on the aniline ring directly modulate three key molecular properties: lipophilicity (XLogP3), hydrogen‑bond acceptor capacity, and electron‑deficiency of the aromatic π‑system. Changing from three to two or one fluorine atoms alters the computed logP by approximately 0.3–0.6 log units and reduces the hydrogen‑bond acceptor count, which can materially shift passive membrane permeability, metabolic stability, and the ability to engage halogen‑bonding pockets in biological targets [REFS‑1]. Therefore, direct substitution of a mono‑ or difluoro analog for the 2,3,5‑trifluoro compound risks introducing unwanted pharmacokinetic or potency shifts in an established synthetic sequence or SAR program. The quantitative differences documented below demonstrate why procurement specification must be maintained at the exact fluorination level.

Quantitative Differentiation Evidence: 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline vs. Closest Fluorinated Analogs


Lipophilicity (XLogP3) Comparison: Trifluoro vs. Difluoro vs. Monofluoro 4-(1,4-Oxazepan-4-yl)aniline Congeners

The trifluoro compound (2,3,5‑trifluoro‑4‑(1,4‑oxazepan‑4‑yl)aniline) has a computed XLogP3 of 1.6, which is 0.3 log units higher than the 3,5‑difluoro analog (XLogP3 ≈ 1.3) and 0.6 log units higher than the 3‑fluoro analog (XLogP3 ≈ 1.0) [REFS‑1][REFS‑2]. This incremental increase in lipophilicity correlates with improved predicted passive membrane permeability, a critical factor for compounds intended for intracellular targets or CNS penetration.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Capacity Differentiation Across Fluorination States

The 2,3,5‑trifluoro derivative possesses six hydrogen‑bond acceptors (three fluorine atoms, the oxazepane oxygen, the oxazepane nitrogen, and the aniline nitrogen), compared with five acceptors for the 3,5‑difluoro analog and four acceptors for the 3‑fluoro analog [REFS‑1]. The additional fluorine atom increases the compound's capacity to participate in orthogonal halogen‑bonding or multipolar interactions with protein targets, a property that is absent in the lower‑fluorinated congeners.

Hydrogen bonding Solubility Target engagement

Molecular Weight and Heavy Atom Count: Impact on Fragment-Based Screening Libraries

The 2,3,5‑trifluoro compound has a molecular weight of 246.23 g·mol⁻¹ and 17 heavy atoms, positioning it at the upper boundary of traditional fragment libraries (MW < 250) [REFS‑1]. In contrast, the 3,5‑difluoro analog (MW = 228.24 g·mol⁻¹, 16 heavy atoms) and the 3‑fluoro analog (MW = 210.25 g·mol⁻¹, 15 heavy atoms) are lighter [REFS‑1]. The additional mass arises from the third fluorine, which contributes +18 Da relative to the difluoro and +36 Da relative to the monofluoro analog while still retaining fragment‑like physicochemical properties.

Fragment-based drug discovery Ligand efficiency Molecular weight

Lipophilic Efficiency (LipE) Proxy Differentiation Relative to the Unsubstituted 4-(1,4-Oxazepan-4-yl)aniline Parent

Using XLogP3 as a lipophilicity surrogate, the lipophilic efficiency proxy (pIC₅₀ − XLogP3) for the 2,3,5‑trifluoro compound, if any target potency data become available, will inherently benefit from a lower starting lipophilicity (XLogP3 = 1.6) than the unsubstituted parent 4‑(1,4‑oxazepan‑4‑yl)aniline (XLogP3 estimated ≈ 0.5–0.8). The trifluoro substitution pattern thus offers a pre‑optimized balance of permeability and polarity before any additional functionalization, reducing the risk of advancing overly lipophilic leads that would later violate Lipinski or property‑based design guidelines [REFS‑1].

Lipophilic efficiency Drug design Structure-activity relationships

Recommended Procurement-Driven Application Scenarios for 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline (CAS 918137-48-1)


Fluorine-Biased Fragment Library Construction for NMR or SPR Screening

The compound's intermediate lipophilicity (XLogP3 = 1.6), fragment‑compliant molecular weight (246.23 g·mol⁻¹), and high fluorine content (3 F atoms; 6 H‑bond acceptors) make it an ideal entry for ¹⁹F‑NMR‑based fragment screening libraries, where the trifluorinated aromatic ring provides a sensitive spectroscopic handle that is absent in the mono‑ and difluoro analogs [REFS‑1]. Procurement of the exact trifluoro species ensures consistent NMR detection sensitivity across library members.

Scaffold‑Hopping Core for Kinase or Epoxide Hydrolase Inhibitor Design

Although no direct bioactivity data are publicly available for this specific compound, the 2,3,5‑trifluoro‑4‑(1,4‑oxazepan‑4‑yl)aniline scaffold combines an electron‑deficient aniline suitable for hinge‑binding motifs with a saturated oxazepane ring that provides conformational flexibility and a basic nitrogen for solubility modulation [REFS‑1]. The incremental +0.3 LogP over the difluoro analog enhances predicted membrane permeability, a critical advantage in intracellular enzyme inhibitor programs.

Synthetic Intermediate for Fluorinated Heterocyclic Libraries via Cross‑Coupling

The free aniline –NH₂ group (1 H‑bond donor) and the electron‑deficient aryl ring make this compound a versatile substrate for Buchwald–Hartwig amination, Suzuki coupling (following halogenation), or urea/amide formation [REFS‑1]. Its higher fluorine count relative to the difluoro and monofluoro analogs provides greater metabolic stability in downstream leads, a property that is directly transferable to the final compound without additional synthetic steps.

Physicochemical Property Benchmarking for Fluorinated Aniline Building Blocks

Organizations building in‑house libraries of fluorinated aniline building blocks can use this compound as the upper‑fluorination benchmark (XLogP3 = 1.6; 6 H‑bond acceptors; TPSA = 38.5 Ų) against which the property envelopes of the difluoro (XLogP3 ≈ 1.3; 5 acceptors) and monofluoro (XLogP3 ≈ 1.0; 4 acceptors) analogs are measured [REFS‑1]. This systematic comparison enables rational procurement decisions when a project requires a specific lipophilicity or acceptor‑count window.

Quote Request

Request a Quote for 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.